molecular formula C18H24N2O4S2 B3017575 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 2034573-55-0

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B3017575
M. Wt: 396.52
InChI Key: FITGSDKYHDCSLT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, a morpholine ring, a sulfonamide group, and a methoxy group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Morpholine is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom . Sulfonamides are compounds that contain a sulfur atom, two oxygen atoms, and a nitrogen atom . The methoxy group consists of a methyl group bound to an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon chain. The presence of these different groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the furan ring is aromatic and may undergo electrophilic aromatic substitution . The morpholine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonamide and methoxy groups could impact its solubility .

Scientific Research Applications

Synthesis and Therapeutic Potential

  • Sulfonamide derivatives have been synthesized for potential therapeutic applications, such as Alzheimer’s disease treatment, showing acetylcholinesterase inhibitory activity. The structural characterization and the inhibitory effects on enzymes demonstrate the potential of these compounds as lead structures for designing more potent inhibitors (Abbasi et al., 2018).

  • Novel zinc phthalocyanine derivatives, substituted with benzenesulfonamide groups, have been developed for photodynamic therapy applications in cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are potential Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Computational and Spectroscopic Studies

  • Computational studies on sulfonamide molecules have been conducted to explore their structural and electronic properties. These studies include density functional theory (DFT) calculations, molecular dynamics simulations, and spectroscopic analyses to understand the interaction mechanisms and inhibition efficiencies of sulfonamide derivatives on various targets (Murthy et al., 2018).

  • Research on novel furanyl derivatives from the red seaweed Gracilaria opuntia has shown significant anti-inflammatory, antioxidative, anti-diabetic, and ACE-I inhibitory activities in vitro. This highlights the potential of furanyl compounds, which share a core structural similarity with the query compound, for pharmacological applications (Makkar & Chakraborty, 2018).

properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-14-3-4-17(23-2)18(11-14)26(21,22)19-12-16(15-5-8-24-13-15)20-6-9-25-10-7-20/h3-5,8,11,13,16,19H,6-7,9-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITGSDKYHDCSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=COC=C2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide

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